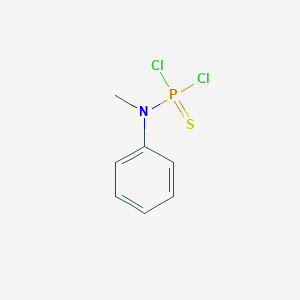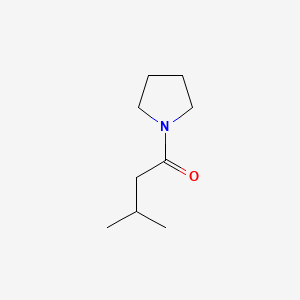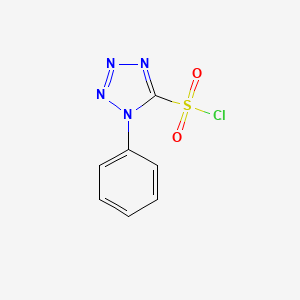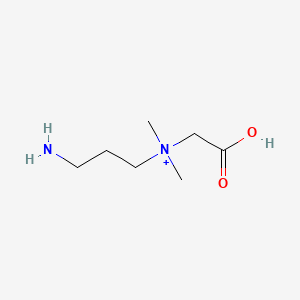
N-Methyl-N-phenylphosphoramidothioic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-phenylphosphoramidothioic dichloride is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenylphosphoramidothioic dichloride typically involves the reaction of N-methyl-N-phenylamine with phosphorus pentachloride (PCl5) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{N-Methyl-N-phenylamine} + \text{PCl}_5 + \text{S} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-phenylphosphoramidothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoramidothioic oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic oxides, while substitution reactions can produce a variety of phosphoramidothioic derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-phenylphosphoramidothioic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-phenylphosphoramidothioic dichloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical behaviors. These interactions can influence various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-phenylphosphoramidic dichloride
- N-Methyl-N-phenylphosphoramidothioic oxide
- N-Methyl-N-phenylphosphoramidothioic bromide
Uniqueness
N-Methyl-N-phenylphosphoramidothioic dichloride is unique due to the presence of both phosphorus and sulfur atoms, which impart distinct chemical properties. Its ability to undergo a wide range of chemical reactions and form various derivatives makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
58245-45-7 |
|---|---|
Molekularformel |
C7H8Cl2NPS |
Molekulargewicht |
240.09 g/mol |
IUPAC-Name |
N-dichlorophosphinothioyl-N-methylaniline |
InChI |
InChI=1S/C7H8Cl2NPS/c1-10(11(8,9)12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
PRANDIUQQRMTIS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)P(=S)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)





![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)

![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
